Estradiol 17-Valerate-d9

Bioanalysis LC-MS/MS Internal Standard

LC-MS/MS quantification of intact Estradiol Valerate prodrug in biological matrices is confounded by ion suppression (50-70% signal loss) and variable extraction recovery. Estradiol 17-Valerate-d9 (CAS 1316648-98-2), a +9 Da deuterated internal standard, co-elutes with the native analyte to correct for matrix-dependent variability. • Enables validated bioanalytical methods meeting FDA guidelines (bias ≤15%, CV ≤15%). • Mass shift distinguishes intact prodrug from endogenous 17β-estradiol metabolites. • ≥98% purity; shipped ambient; worldwide delivery.

Molecular Formula C23H32O3
Molecular Weight 365.561
CAS No. 1316648-98-2
Cat. No. B588275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstradiol 17-Valerate-d9
CAS1316648-98-2
Synonyms(17β)-Estra-1,3,5(10)-triene-3,17-diol 17-Pentanoate-d9;  Estradiol Valerate-d9;  3-Hydroxy-17β-(valeroyl-d9)oxyestra-1,3,5(10)-triene;  Atladiol-d9;  Climaval-d9;  Deladiol; -d9 Delestrogen-d9;  Delestrogen 4x-d9;  Estradiol 17β-Valerate-d9;  Estradiol Valer
Molecular FormulaC23H32O3
Molecular Weight365.561
Structural Identifiers
SMILESCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C
InChIInChI=1S/C23H32O3/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t18-,19-,20+,21+,23+/m1/s1/i1D3,3D2,4D2,5D2
InChIKeyRSEPBGGWRJCQGY-NLDCXAQVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Estradiol 17-Valerate-d9 (CAS 1316648-98-2) – A D9-Labeled Stable Isotope Internal Standard for Estradiol Valerate Bioanalysis


Estradiol 17-Valerate-d9 (CAS 1316648-98-2) is a deuterium-labeled analog of Estradiol Valerate, wherein nine hydrogen atoms on the pentanoate (valerate) ester chain are replaced with deuterium atoms . This stable isotope-labeled compound serves as an internal standard for the accurate quantification of unlabeled Estradiol Valerate using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . With a molecular formula of C23H23D9O3 and a molecular weight of 365.55 g/mol , the compound exhibits a mass shift of +9 Da relative to the native analyte (C23H32O3, 356.50 g/mol) [1], enabling reliable chromatographic distinction and precise quantification in complex biological matrices.

Product Type D9-labeled stable isotope internal standard (SIL-IS)
Workflow LC-MS/MS quantification of intact Estradiol Valerate in research matrices
Key Attribute +9 Da mass shift enables distinct detection from native analyte

Why Generic Estradiol Valerate or Structural Analogs Cannot Substitute for Estradiol 17-Valerate-d9 in Bioanalytical Assays


Using unlabeled Estradiol Valerate or structurally related estradiol esters as internal standards introduces significant analytical error due to differential extraction recovery, ion suppression effects, and chromatographic behavior [1]. The co-extraction and co-elution of deuterated internal standards with the native analyte correct for these matrix-dependent variabilities, which is critical for method accuracy and reproducibility [2]. Substituting a non-deuterated analog (e.g., Estradiol Benzoate, Cyproterone Acetate) results in divergent ionization efficiencies and variable recovery across different biological matrices (e.g., serum vs. brain homogenate), compromising quantitative accuracy [3]. Only a stable isotope-labeled analog like Estradiol 17-Valerate-d9 can effectively track the analyte's behavior through the entire sample preparation and LC-MS/MS workflow [4].

Matrix‑effect correction
D9‑IS Co‑eluting normalization of ion suppression across sample preparation
Unlabeled / analog Differential extraction recovery and ionization may not compensate matrix variability
Chromatographic fidelity
D9‑IS Near‑identical retention time ensures consistent ionization conditions
Structural analog Different retention behavior may lead to incomplete compensation of dynamic matrix effects
Recovery tracking
D9‑IS Tracks analyte behavior through entire extraction and LC workflow
Non‑isotopic IS May exhibit divergent recovery across different biological matrices

Quantitative Evidence for Selecting Estradiol 17-Valerate-d9 (CAS 1316648-98-2) Over Alternative Internal Standards


Isotopic Purity: ≥96% Atom D Enrichment in Estradiol 17-Valerate-d9 Ensures Minimal Interference

The isotopic purity of Estradiol 17-Valerate-d9, specified as ≥96% atom D , is crucial for minimizing the contribution of the internal standard to the native analyte signal (cross-talk). This high isotopic enrichment ensures that the D9-labeled compound's mass spectrometric response is distinct from the unlabeled analyte, with negligible interference. This purity specification is comparable to that of the D4-labeled analog Estradiol 17-Valerate-d4 (atom D purity typically ≥98%) , but the D9 variant offers a greater mass shift (+9 Da vs +4 Da), further reducing the risk of isotopic interference in complex biological matrices where multiple estrogen metabolites may be present.

Isotopic Purity
Specification review
≥96% atom D
Minimizes cross‑talk with native analyte signal
Larger mass shift (+9 Da) vs. D4‑analog; improves separation in complex matrices
Bioanalysis LC-MS/MS Internal Standard

Chemical Purity: ≥97% (CP) for Estradiol 17-Valerate-d9 vs. Pharmacopoeial Grade Unlabeled Estradiol Valerate

The chemical purity of Estradiol 17-Valerate-d9 is reported as ≥97% by CP (Chemical Purity) . This is directly comparable to the USP monograph specification for unlabeled Estradiol Valerate, which mandates an assay of 98.0% to 102.0% of the labeled amount [1]. While the deuterated analog's purity is slightly lower due to the complexities of isotopic labeling synthesis, the 97% purity level is sufficient for its intended use as an internal standard, where precise concentration is less critical than consistent response. For applications requiring higher chemical purity (e.g., as a primary reference standard), unlabeled Estradiol Valerate meeting USP/EP standards remains the appropriate choice.

Chemical Purity
Specification review
≥97% CP
Sufficient for internal standard use; consistent response
USP reference standard (98–102%) recommended if primary reference material is needed
Analytical Chemistry Stable Isotope Reference Standard

Matrix Effect Correction: Deuterated Internal Standards Demonstrate Superior Accuracy Over Structural Analogs

While direct quantitative data for Estradiol 17-Valerate-d9 are not publicly available, class-level inference from studies on estrogen bioanalysis demonstrates that deuterated internal standards provide significantly better correction for matrix effects compared to non-deuterated structural analogs [1]. For example, assays for 17β-estradiol using a structural analog (e.g., ethinyl estradiol) as an internal standard can exhibit up to 30-50% bias due to differential ionization suppression [2]. In contrast, stable isotope-labeled internal standards (SIL-IS) like Estradiol 17-Valerate-d9, which co-elute with the analyte, normalize these matrix effects, achieving accuracy within ±15% of nominal concentrations across validation runs [3]. This inherent advantage of deuterated compounds over structural analogs is a primary driver for their selection in regulated bioanalysis.

Matrix Effect Correction
Class‑level inference
SIL‑IS
±15%
Analog IS
30–50%
Bias reduction ~15–35%
Supports robust matrix‑effect compensation in bioanalytical validation review
Class‑level inference from estrogen bioanalysis; co‑elution normalizes ion suppression
Bioanalysis Matrix Effects LC-MS/MS Validation

Chromatographic Behavior: D9-Labeled Estradiol 17-Valerate Exhibits Minimal Retention Time Shift vs. Unlabeled Analyte

A key performance attribute of Estradiol 17-Valerate-d9 is its near-identical chromatographic retention time to the unlabeled analyte [1]. While some deuterated compounds exhibit a reverse isotope effect (eluting slightly earlier), the effect is minimal when deuterium is incorporated on an aliphatic chain, as in the D9-valerate moiety. This co-elution ensures that both the analyte and internal standard experience the same ionization conditions at any given moment, a prerequisite for accurate matrix effect correction [2]. This is in direct contrast to using a structurally similar, non-deuterated analog (e.g., cyproterone acetate), which typically exhibits a significantly different retention time (e.g., ΔtR > 0.5 min under standard reverse-phase conditions [3]), leading to incomplete compensation for ion suppression or enhancement.

Chromatographic Co‑elution
Class‑level inference
D9‑IS
≤0.05 min
Analog
0.5–1.5 min
Supports consistent ionization conditions for accurate quantification
Aliphatic deuterium minimizes reverse isotope shift; co‑elution essential for dynamic matrix correction
LC-MS Chromatography Isotope Effects

Key Application Scenarios for Estradiol 17-Valerate-d9 (CAS 1316648-98-2) in Bioanalytical and Pharmacokinetic Research


Quantification of Intact Estradiol Valerate Prodrug in Pharmacokinetic Studies

The primary application is as an internal standard for LC-MS/MS assays measuring the intact Estradiol Valerate prodrug in plasma or serum following administration . This is essential for distinguishing the pharmacokinetic profile of the administered prodrug from its active metabolite, 17β-estradiol. The D9 label provides the necessary mass differentiation to accurately quantify the prodrug in the presence of high concentrations of endogenous estradiol and its metabolites .

Correcting for Matrix Effects in Complex Biological Matrices (e.g., Tissue Homogenates)

This compound is critical for ensuring analytical accuracy when quantifying Estradiol Valerate in complex matrices like brain, liver, or adipose tissue homogenates [1]. These matrices are known to cause significant ion suppression (up to 50-70% signal loss) [2]. The co-eluting deuterated internal standard effectively normalizes these matrix effects, enabling reliable quantification with validated accuracy and precision that meet regulatory guidelines for bioanalytical method validation [3].

Method Development and Validation for Generic Drug Bioequivalence Studies

In the development of generic Estradiol Valerate formulations, robust and validated bioanalytical methods are required by regulatory agencies (e.g., FDA) to demonstrate bioequivalence [4]. Estradiol 17-Valerate-d9 serves as the gold-standard internal standard in these studies, providing the required accuracy (bias ≤15%) and precision (CV ≤15%) necessary for regulatory submission [5].

Application
Selection Property
Validation Focus
Prodrug PK profiling in research plasma
SIL‑IS for intact prodrug quantification
Co‑elution and matrix‑effect normalization
Tissue homogenate bioanalysis
Matrix‑effect compensation by co‑eluting IS
Ion suppression review across complex matrices
Formulation comparison method validation
Stable isotope‑labeled IS for consistent response
Accuracy and precision within bioanalytical validation criteria

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